molecular formula C16H20 B12611749 (Phenylethynyl)cyclooctane CAS No. 918638-79-6

(Phenylethynyl)cyclooctane

Cat. No.: B12611749
CAS No.: 918638-79-6
M. Wt: 212.33 g/mol
InChI Key: YFXJNFWYRXZMND-UHFFFAOYSA-N
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Description

(Phenylethynyl)cyclooctane is a chemical compound characterized by a cyclooctane ring substituted with a phenylethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Phenylethynyl)cyclooctane typically involves the alkynylation of cyclooctane derivatives. One efficient method is the iron-catalyzed hydrogen atom transfer protocol, which allows for the assembly of acetylenic motifs into functional alkenes . This method involves the use of acetylenic sulfones and readily available alkenes, with excellent Markovnikov selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed reactions to construct the desired alkyne moieties. These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (Phenylethynyl)cyclooctane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the alkyne group.

    Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases for nucleophilic alkynylation, transition metal catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(Phenylethynyl)cyclooctane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (Phenylethynyl)cyclooctane involves its interaction with molecular targets through its phenylethynyl group. The iron-catalyzed hydrogen atom transfer protocol provides insight into the catalytic cycle and radical-mediated processes that facilitate the formation of C(sp3)–C(sp) bonds

Comparison with Similar Compounds

    Phenylacetylene: Similar in structure but lacks the cyclooctane ring.

    Cyclooctyne: Contains the cyclooctane ring but lacks the phenylethynyl group.

    Phenylcyclooctane: Similar but without the alkyne functionality.

Uniqueness: (Phenylethynyl)cyclooctane is unique due to the combination of the cyclooctane ring and the phenylethynyl group, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it a valuable subject for research and application .

Properties

CAS No.

918638-79-6

Molecular Formula

C16H20

Molecular Weight

212.33 g/mol

IUPAC Name

2-phenylethynylcyclooctane

InChI

InChI=1S/C16H20/c1-2-5-9-15(10-6-3-1)13-14-16-11-7-4-8-12-16/h4,7-8,11-12,15H,1-3,5-6,9-10H2

InChI Key

YFXJNFWYRXZMND-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C#CC2=CC=CC=C2

Origin of Product

United States

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